Cas no 111456-11-2 (2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-)

2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-, is a specialized organic compound featuring a benzopyran core functionalized with a carboxamide group and a sulfonamide-substituted phenyl ring. Its structural design imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of the sulfonamide moiety enhances solubility and binding affinity, while the benzopyran framework offers stability and versatility for further derivatization. This compound may serve as an intermediate in synthesizing compounds with therapeutic applications, such as enzyme inhibitors or receptor modulators. Its well-defined chemical properties make it suitable for rigorous research and development processes.
2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo- structure
111456-11-2 structure
Product Name:2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-
CAS No:111456-11-2
MF:C16H12N2O5S
MW:344.341882705688
MDL:MFCD00842096
CID:1197709
PubChem ID:917163
Update Time:2025-10-29

2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo- Chemical and Physical Properties

Names and Identifiers

    • 2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-
    • 2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide
    • MFCD00842096
    • STK425968
    • N-(4-(AMINOSULFONYL)PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
    • BDBM16664
    • 2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
    • EN300-24399494
    • 111456-11-2
    • 4-(Coumarin-3-yl-carboxamido)benzenesulfonamide
    • CCG-19817
    • Z27682971
    • Oprea1_603860
    • AKOS001647597
    • CHEMBL23967
    • aromatic sulfonamide compound 29
    • SY390399
    • DTXSID00358811
    • Oprea1_295272
    • AG-205/07456017
    • N-[4-(aminosulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide
    • MDL: MFCD00842096
    • Inchi: 1S/C16H12N2O5S/c17-24(21,22)12-7-5-11(6-8-12)18-15(19)13-9-10-3-1-2-4-14(10)23-16(13)20/h1-9H,(H,18,19)(H2,17,21,22)
    • InChI Key: KBDJGOANWVXJGW-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C1C(=O)OC2C=CC=CC=2C=1)=O)(N)(=O)=O

Computed Properties

  • Exact Mass: 344.04676
  • Monoisotopic Mass: 344.04669266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 644
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 124Ų

Experimental Properties

  • PSA: 115.56

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Additional information on 2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-

Compound CAS No. 111456-11-2: 2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo-

The compound with CAS No. 111456-11-2, known as 2H-1-Benzopyran-3-carboxamide, N-[4-(aminosulfonyl)phenyl]-2-oxo, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzopyrano derivatives, which have garnered considerable attention due to their unique structural properties and bioactivity. The molecule's structure incorporates a benzopyran ring system fused with a lactam group, further substituted with an aminosulfonyl phenyl moiety. This combination of functional groups imparts the compound with versatile reactivity and selectivity in chemical reactions.

Recent studies have highlighted the importance of benzopyran derivatives in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. The presence of the aminosulfonyl group in this compound adds an additional layer of functionality, enhancing its potential as a modulator of cellular pathways. Researchers have demonstrated that such substitutions can significantly influence the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), making it a promising candidate for therapeutic applications.

The synthesis of N-[4-(aminosulfonyl)phenyl]-2H-1-benzopyran-3-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzopyran ring through cyclization reactions and the subsequent introduction of the aminosulfonyl group via nucleophilic substitution or coupling reactions. The optimization of these steps has been a focus of recent research efforts, aiming to improve yield and purity while reducing environmental impact.

One of the most exciting developments in this area is the application of computational chemistry to predict the compound's behavior in various biological systems. Advanced molecular modeling techniques have enabled researchers to study the interactions between this compound and target proteins at an atomic level. These insights have facilitated the design of more potent and selective derivatives, paving the way for novel therapeutic interventions.

In terms of applications, benzopyran derivatives like this compound are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of these molecules to cross the blood-brain barrier (BBB) and interact with key enzymes involved in amyloid-beta production has made them attractive candidates for drug development. Additionally, their anti-inflammatory properties make them suitable for treating conditions like arthritis and cardiovascular diseases.

Another emerging area of interest is the use of this compound as a building block in materials science. Its rigid aromatic structure and functionalizable groups make it ideal for constructing advanced materials such as organic semiconductors and sensors. Recent research has demonstrated its potential in enhancing the performance of organic photovoltaic devices by improving charge transport properties.

In conclusion, CAS No. 111456-11-2, or N-[4-(aminosulfonyl)phenyl]-2H-1-benzopyran-3-carboxamide, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure, combined with advancements in synthetic methods and computational modeling, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to fields ranging from medicine to materials science.

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